![molecular formula C13H16N4O3 B14401309 Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate CAS No. 88669-73-2](/img/structure/B14401309.png)
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of an ethyl ester group, a benzyloxy methyl group, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Benzyloxy Methyl Group: This step involves the reaction of the tetrazole intermediate with benzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active tetrazole moiety, which can then exert its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate can be compared with other tetrazole derivatives:
Ethyl 1H-tetrazol-5-ylacetate: Lacks the benzyloxy methyl group, resulting in different chemical properties and reactivity.
Benzyl 1H-tetrazol-5-ylacetate: Contains a benzyl group instead of an ethyl ester, affecting its solubility and biological activity.
Mthis compound: Similar structure but with a methyl ester group, leading to variations in reactivity and stability.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
88669-73-2 |
|---|---|
Molekularformel |
C13H16N4O3 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
ethyl 2-[1-(phenylmethoxymethyl)tetrazol-5-yl]acetate |
InChI |
InChI=1S/C13H16N4O3/c1-2-20-13(18)8-12-14-15-16-17(12)10-19-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI-Schlüssel |
NLWXDZHORKTNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NN=NN1COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


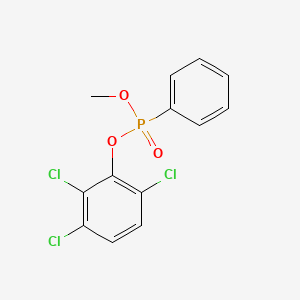
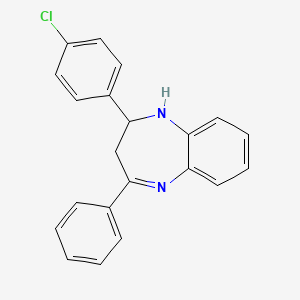
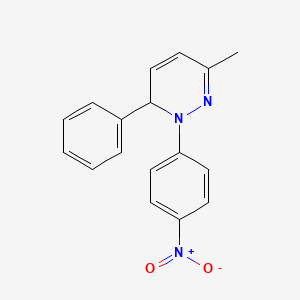
![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)


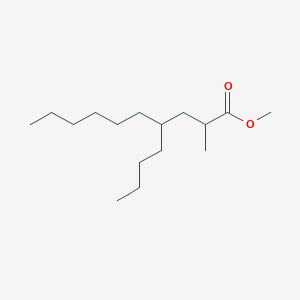

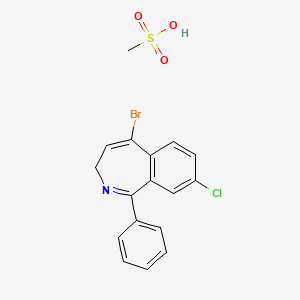
![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
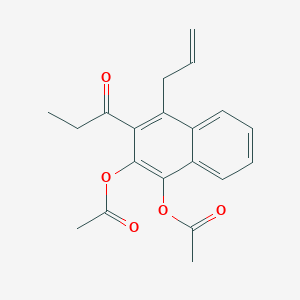

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
